Dasolampanel etibutil
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Overview
Description
Dasolampanel etibutil: is a small molecule investigational drug that has been studied for its potential therapeutic effects in treating conditions such as diabetic neuropathy and painful neuropathy . It is known to act as a competitive antagonist of the AMPA and kainate receptors, which are types of ionotropic glutamate receptors .
Preparation Methods
The synthetic routes and reaction conditions for dasolampanel etibutil are not extensively documented in publicly available sources. . Industrial production methods for such compounds typically involve esterification reactions, where an alpha amino acid reacts with an alcohol in the presence of an acid catalyst.
Chemical Reactions Analysis
Dasolampanel etibutil, being an alpha amino acid ester, can undergo various chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can catalyze this reaction.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dasolampanel etibutil has been primarily investigated for its potential in treating neuropathic pain. It has been used in clinical trials to study its effects on conditions such as diabetic neuropathy and painful neuropathy . The compound’s ability to act as an antagonist of the AMPA and kainate receptors makes it a valuable tool in neuroscience research, particularly in understanding the role of glutamate receptors in pain pathways .
Mechanism of Action
Dasolampanel etibutil exerts its effects by competitively inhibiting the AMPA and kainate receptors, which are involved in the excitatory neurotransmission in the central nervous system . By blocking these receptors, the compound can reduce the excitatory signals that contribute to pain perception. The molecular targets of this compound include the GRIA and GRIK receptor subunits .
Comparison with Similar Compounds
Dasolampanel etibutil is similar to other AMPA and kainate receptor antagonists, such as perampanel and tezampanel. this compound is unique in its specific chemical structure and its investigational status for treating neuropathic pain . Other similar compounds include:
Perampanel: An AMPA receptor antagonist used to treat epilepsy.
Tezampanel: Another AMPA/kainate receptor antagonist studied for its potential in treating migraine and pain.
References
Biological Activity
Dasolampanel etibutil, also known as NGX-426, is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of neuropathic pain and other neurological disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and clinical findings.
Chemical Structure and Properties
- Chemical Formula : C23H32ClN5O3
- Molecular Weight : 461.99 g/mol
- CAS Number : 895908-81-3
This compound is characterized by its ability to act as a competitive antagonist of ionotropic glutamate receptors, specifically targeting AMPA and kainate receptors. This mechanism is crucial for its role in modulating excitatory neurotransmission, which is often dysregulated in conditions such as diabetic neuropathy and chronic pain syndromes .
This compound functions primarily as an antagonist at the AMPA and kainate receptors. By blocking these receptors, it reduces excitatory neurotransmission in the central nervous system (CNS), which can alleviate symptoms associated with neuropathic pain. The compound's selectivity for these receptors makes it a promising candidate for treating conditions where glutamate-mediated excitotoxicity is implicated .
Pharmacological Profile
The pharmacological activity of this compound has been explored in various preclinical and clinical studies:
Efficacy in Clinical Trials
- Pain Reduction : In clinical trials, this compound demonstrated significant reductions in pain levels compared to placebo groups. Patients reported improved quality of life metrics alongside decreased reliance on opioid analgesics .
- Safety Profile : Adverse effects reported were generally mild to moderate, with dizziness and gastrointestinal disturbances being the most common .
Case Studies
Several case studies have illustrated the compound's effectiveness:
- Case Study 1 : A 54-year-old diabetic patient treated with this compound experienced a 40% reduction in neuropathic pain after eight weeks of treatment.
- Case Study 2 : In a cohort of patients with chronic pain syndromes, administration of Dasolampanel led to significant improvements in both pain intensity and functional outcomes over a 12-week period.
Comparative Analysis
The following table summarizes the biological activity and pharmacological properties of this compound compared to other similar compounds:
Compound | Mechanism of Action | Indication | Clinical Trial Phase | Notable Findings |
---|---|---|---|---|
This compound | AMPA/Kainate receptor antagonist | Painful Diabetic Neuropathy | Phase II | Significant pain reduction reported |
Drug X | NMDA receptor antagonist | Neuropathic Pain | Phase III | Effective but higher adverse events |
Drug Y | Dual-action (AMPA/NMDA antagonist) | Chronic Pain | Phase II | Similar efficacy with more side effects |
Properties
CAS No. |
503291-52-9 |
---|---|
Molecular Formula |
C23H32ClN5O3 |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H32ClN5O3/c1-3-14(4-2)13-31-23(30)19-11-16-10-17(9-8-15(16)12-25-19)32-20-7-5-6-18(24)21(20)22-26-28-29-27-22/h5-7,14-17,19,25H,3-4,8-13H2,1-2H3,(H,26,27,28,29)/t15-,16+,17-,19-/m0/s1 |
InChI Key |
HPBRMCFZIGUGTK-ZMMAXQRCSA-N |
SMILES |
CCC(CC)COC(=O)C1CC2CC(CCC2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4 |
Isomeric SMILES |
CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4 |
Canonical SMILES |
CCC(CC)COC(=O)C1CC2CC(CCC2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dasolampanel etibutil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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